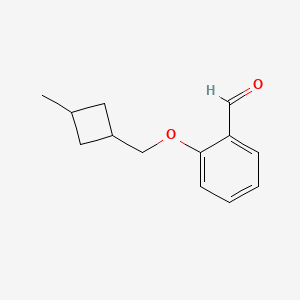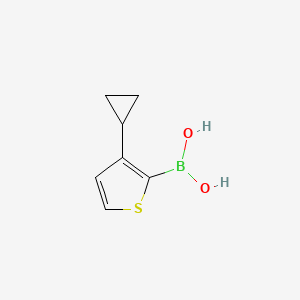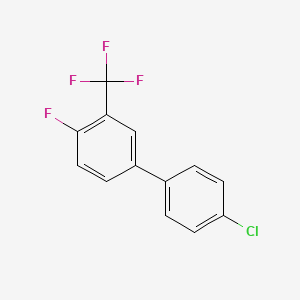![molecular formula C15H27NO4 B15226767 Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)
Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a spiro linkage involving an oxa-azaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and an alcohol functional group can undergo cyclization in the presence of a suitable catalyst.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid functional group with tert-butyl alcohol in the presence of an acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used to introduce the hydroxymethyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde functional group.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biological Probes: Used as a probe to study biological processes due to its unique structure.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry:
Material Science: Used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the spirocyclic structure can provide rigidity and stability to the molecule. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparación Con Compuestos Similares
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Uniqueness:
- Functional Groups: The presence of the hydroxymethyl group and the specific positioning of the tert-butyl ester group make it unique.
- Spirocyclic Structure: The specific spiro linkage involving an oxa-azaspiro ring system provides unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H27NO4 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-5-15(6-8-16)10-12(11-17)4-9-19-15/h12,17H,4-11H2,1-3H3 |
Clave InChI |
PJBPUZKKEDDZJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)

![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)
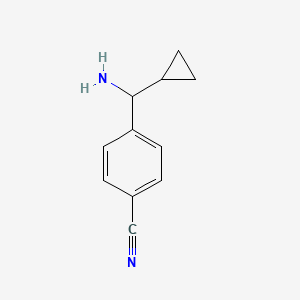

![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)
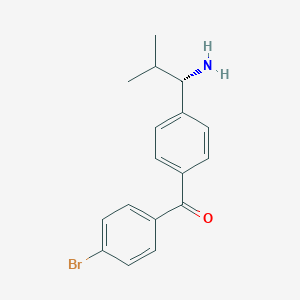
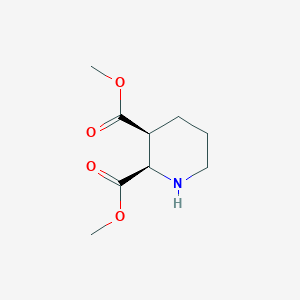
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
